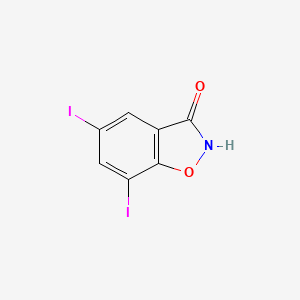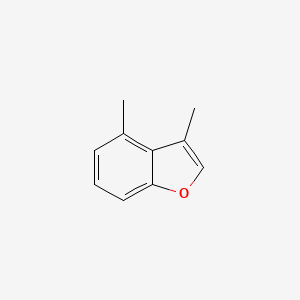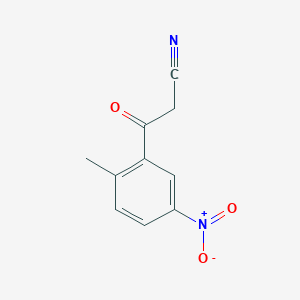
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is a heterocyclic compound that features both imidazole and oxazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure makes it a valuable subject of study in multiple scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid typically involves the cyclization of amido-nitriles. One method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of oxalyl chloride and triethylamine in toluene, followed by the addition of potassium hydroxide in ethanol. The reaction mixture is then cooled, and the resulting product is filtered and dried .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can yield different imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products: The major products formed from these reactions include various substituted imidazole and oxazole derivatives, which have significant applications in medicinal chemistry .
Applications De Recherche Scientifique
5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: The compound is utilized in the production of dyes, agrochemicals, and other functional materials.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The oxazole ring contributes to the compound’s stability and reactivity, enhancing its overall biological effects .
Comparaison Avec Des Composés Similaires
Imidazole: A five-membered ring containing two nitrogen atoms.
Oxazole: A five-membered ring containing one oxygen and one nitrogen atom.
Thiazole: Similar to oxazole but contains sulfur instead of oxygen.
Uniqueness: 5-Methyl-2-(1-methyl-5-imidazolyl)oxazole-4-carboxylic Acid is unique due to its combined imidazole and oxazole rings, which provide a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C9H9N3O3 |
|---|---|
Poids moléculaire |
207.19 g/mol |
Nom IUPAC |
5-methyl-2-(3-methylimidazol-4-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C9H9N3O3/c1-5-7(9(13)14)11-8(15-5)6-3-10-4-12(6)2/h3-4H,1-2H3,(H,13,14) |
Clé InChI |
QBNXDOSYWWEYHV-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(O1)C2=CN=CN2C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 1-Boc-6-oxo-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B13704527.png)


![5-[1-(6-chloro-2-oxo-1H-quinolin-3-yl)ethylamino]-1-methyl-6-oxopyridine-2-carbonitrile](/img/structure/B13704537.png)



